molecular formula C₁₉H₃₈N₆O₁₀ B1154980 1-N-Ureido Tobramycin

1-N-Ureido Tobramycin

Cat. No.: B1154980
M. Wt: 510.54
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-Ureido Tobramycin is a fully characterized chemical compound that serves as a critical Reference Standard for the Active Pharmaceutical Ingredient (API) Tobramycin . It is specifically designed and compliant with regulatory guidelines to ensure traceability against pharmacopeial standards such as the USP or EP, making it essential for Analytical Method Development, Method Validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . The research value of this compound is rooted in the parent drug, Tobramycin, an aminoglycoside antibiotic derived from Streptomyces tenebrarius . Tobramycin is a potent, broad-spectrum antibiotic used to treat serious infections, particularly those involving Pseudomonas aeruginosa in cystic fibrosis patients . Its mechanism of action involves binding to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit, which disrupts protein synthesis by inhibiting the initiation complex and causing misreading of the genetic code, ultimately leading to bacterial cell death . The availability of a well-characterized impurity and degradation product standard like this compound is therefore vital for monitoring the stability and ensuring the safety and efficacy of Tobramycin-based pharmaceutical products throughout their development and manufacturing lifecycle .

Properties

Molecular Formula

C₁₉H₃₈N₆O₁₀

Molecular Weight

510.54

Origin of Product

United States

Synthesis and Chemical Modification Strategies for 1 N Ureido Tobramycin

General Principles of Aminoglycoside Derivatization

The derivatization of aminoglycosides is a complex task due to the presence of multiple reactive functional groups, including numerous amino and hydroxyl moieties with similar reactivities. nih.gov Consequently, the development of selective modification strategies is paramount.

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of tobramycin (B1681333) is essential for targeting a specific position, such as the N-1 amine. The inherent differences in the steric and electronic environments of the various amino and hydroxyl groups can be exploited to direct reactions to a specific site. For instance, the N-1 amine is a primary amine and is often more sterically accessible than other amino groups within the molecule, making it a potential target for selective acylation or related modifications. researchgate.net However, without careful control, reactions can lead to a mixture of products. Therefore, regioselective functionalization often relies on a combination of factors including the choice of reagents, reaction conditions (temperature, pH, and solvent), and the use of protecting groups.

Synthetic Pathways to 1-N-Ureido Tobramycin

Introduction of the Ureido Moiety at the N-1 Position

A proposed synthetic route to this compound would likely involve the following key steps:

Per-N-protection: The initial step would involve the exhaustive protection of all five amino groups of tobramycin. This is typically achieved using a reagent like benzyl chloroformate to yield penta-N-Cbz-tobramycin. nih.gov

Selective N-1 Deprotection: The subsequent challenge lies in the selective deprotection of the N-1 position. This is a non-trivial step and may require specialized enzymatic or chemical methods that can differentiate between the various N-Cbz groups. Alternatively, a more elaborate strategy involving orthogonal protecting groups from the outset might be necessary.

Ureido Group Formation: With the N-1 amine selectively exposed, the ureido moiety can be introduced. A common method for forming a urea linkage is the reaction of a primary amine with an isocyanate. In this case, the selectively deprotected tobramycin derivative would be reacted with a suitable isocyanate, such as trimethylsilyl isocyanate, followed by hydrolysis, or by reaction with a reagent like N,N'-disuccinimidyl carbonate followed by treatment with ammonia (B1221849).

Global Deprotection: The final step involves the removal of all protecting groups to yield the target compound, this compound. For Cbz groups, this is typically accomplished by catalytic hydrogenolysis.

Identification and Characterization of Key Synthetic Intermediates

Throughout the proposed synthesis, the identification and characterization of key intermediates are crucial for ensuring the success of each step. The primary intermediates would include:

Penta-N-protected tobramycin: This intermediate can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the successful protection of all amino groups. nih.govnih.gov

1-N-deprotected, multi-N-protected tobramycin: This critical intermediate would require careful characterization to confirm the regioselective deprotection. 2D NMR techniques, such as COSY and HMQC, would be invaluable in assigning the proton and carbon signals and confirming the free amine at the N-1 position.

Protected this compound: After the introduction of the ureido moiety, NMR and MS would be used to confirm the presence of the new functional group and its location at the N-1 position.

Table 2: Proposed Key Synthetic Intermediates and Characterization Data

IntermediateProposed StructureKey Characterization Features
Penta-N-Cbz-TobramycinTobramycin with all five amino groups protected with Cbz.Appearance of aromatic proton and carbon signals in NMR spectra corresponding to the Cbz groups. A significant increase in molecular weight confirmed by MS.
1-NH₂, multi-N-Cbz-TobramycinPenta-N-Cbz-Tobramycin with the Cbz group selectively removed from the N-1 position.Disappearance of one set of Cbz signals in the NMR spectrum. A specific shift in the H-1 and C-1 NMR signals. A corresponding decrease in molecular weight observed by MS.
Protected this compoundThe above intermediate with a ureido group at the N-1 position, with other amines still protected.Appearance of a new signal in the ¹³C NMR spectrum in the characteristic urea carbonyl region (~155-165 ppm). Further changes in the H-1 and C-1 NMR signals. An increase in molecular weight corresponding to the addition of the ureido group confirmed by MS.

Comparison with Synthesis of Other Ureido-Modified Aminoglycosides

The synthesis of other ureido-modified aminoglycosides, such as 6"-deoxy-6"-ureidotobramycin, provides valuable insights. In the synthesis of this analog, all amino groups of tobramycin were first protected with Boc groups. nih.gov The primary hydroxyl group at the 6" position was then selectively activated and converted to an amine. The newly introduced 6"-amino group was then reacted with an isocyanate to form the ureido linkage. Finally, all Boc protecting groups were removed under acidic conditions to yield the target compound. nih.gov

This approach highlights a key difference in strategy. For 6"-ureido modification, the ureido group is formed from a hydroxyl group via a multi-step conversion. In contrast, the proposed synthesis of this compound involves the direct functionalization of an existing amino group. This direct approach, while conceptually simpler, is complicated by the need for highly regioselective protection and deprotection steps to isolate the reactivity of the N-1 amine.

The synthesis of ureido-modified kanamycin (B1662678) derivatives follows similar principles, often involving the protection of multiple amino and hydroxyl groups, followed by the selective introduction of the ureido moiety at a desired position. nih.govnih.govnih.govnih.gov These syntheses collectively underscore the importance of robust protecting group strategies and the challenges associated with achieving regioselectivity in these densely functionalized molecules.

Considerations for Positional Isomerism in Ureido-Tobramycin Derivatives (e.g., 3-N-Ureido vs. 1-N-Ureido)

The chemical structure of tobramycin contains several amino groups (at positions 1, 3, 2', 6', and 3'') and hydroxyl groups, each with similar reactivity. This structural complexity presents a significant challenge for regioselective modification, such as the addition of a ureido group. When synthesizing ureido-tobramycin, the reaction can potentially occur at any of the amino positions, leading to a mixture of positional isomers. The 1-N and 3-N positions on the central 2-deoxystreptamine (B1221613) (2-DOS) ring are particularly susceptible to reaction, leading to the formation of this compound and 3-N-Ureido Tobramycin.

Achieving regioselectivity to favor the 1-N position over the 3-N position is a primary obstacle in the synthesis of this compound. The relative reactivity of the amino groups can be influenced by factors such as pH, solvent, and the specific reagents used. However, without the use of complex and often multi-step protecting group strategies, chemical synthesis frequently results in a mixture of isomers. This is evidenced by the commercial availability of reference standards containing a mixture of 3-N-Ureido and this compound, often in a 1:2 ratio.

The differentiation and separation of these isomers are critical for research and analytical purposes. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for both identifying and quantifying the individual isomers within a mixture. The development of a synthesis strategy that yields a single, pure isomer remains a significant research goal, potentially involving enzymatic synthesis which can offer higher regioselectivity compared to traditional chemical methods. For instance, enzymatic approaches have been successful in the selective N-1 acylation of other aminoglycosides, suggesting a possible route for targeted 1-N ureidation of tobramycin. nih.gov

Studies on the modification of tobramycin's amino groups have indicated that the 3-N position is particularly important for the molecule's antibacterial activity. nih.gov Consequently, derivatives modified at the 3-N position often exhibit reduced efficacy, making the selective synthesis of the 1-N isomer a desirable outcome for maintaining biological function.

Below is a comparison of the two primary positional isomers:

PropertyThis compound3-N-Ureido Tobramycin
Molecular FormulaC₁₉H₃₈N₆O₁₀C₁₉H₃₈N₆O₁₀
Molecular Weight510.55 g/mol510.55 g/mol
Position of Ureido GroupNitrogen at position 1 of the 2-deoxystreptamine ringNitrogen at position 3 of the 2-deoxystreptamine ring
Synthetic ChallengeLack of regioselectivity in direct ureidation reactions often leads to isomeric mixtures requiring chromatographic separation.

Scalability and Research-Scale Production Methodologies

The production of this compound, particularly on a research scale, is intrinsically linked to the manufacturing process of the parent compound, tobramycin. The industrial production of tobramycin begins with the fermentation of the actinomycete Streptomyces tenebrarius. thermofisher.com This fermentation process naturally yields carbamoyl-tobramycin, a precursor that is subsequently converted to tobramycin through ammonium hydroxide hydrolysis. thermofisher.com This existing industrial pathway presents a potential, scalable route for ureido-tobramycin derivatives by modifying the hydrolysis step or by chemically altering the carbamoyl (B1232498) precursor.

On a research scale, the synthesis of this compound would typically involve the direct chemical modification of tobramycin. As this leads to isomeric mixtures, purification becomes the most critical step in the production methodology. Standard laboratory techniques are employed for the isolation and purification of the desired 1-N isomer.

The general workflow for research-scale production involves several key stages:

Synthesis: Reaction of tobramycin with a ureidating agent. This step is often non-selective and yields a mixture of products.

Initial Purification: Removal of excess reagents and solvents, often through extraction or precipitation.

Chromatographic Separation: The primary method for isolating the 1-N-Ureido isomer from other positional isomers (like 3-N-Ureido) and unreacted tobramycin. Column chromatography is a common technique used at this stage. nih.gov

Analysis and Characterization: Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry are used to confirm the purity and identity of the final compound. nih.gov

The primary challenge in scaling up production from a research level lies in the efficiency and cost-effectiveness of the chromatographic separation. Large-scale industrial chromatography, while feasible, can be expensive. Therefore, developing a more regioselective initial synthesis to reduce the isomeric burden on the purification step is a key consideration for improving scalability.

The table below summarizes the common methodologies used in the research-scale production of tobramycin derivatives like this compound.

MethodologyDescriptionApplication in Production
Column ChromatographyA technique used to separate a mixture of chemical substances into its individual components based on differential partitioning between a mobile phase and a stationary phase.Essential for separating the 1-N-Ureido isomer from the 3-N-Ureido isomer and other reaction byproducts. nih.gov
Thin-Layer Chromatography (TLC)A chromatography technique used to separate non-volatile mixtures. It is performed on a sheet of glass, plastic, or aluminium foil, which is coated with a thin layer of adsorbent material.Used for monitoring the progress of the synthesis reaction and for preliminary purity assessment. nih.gov
High-Performance Liquid Chromatography (HPLC)A technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.Provides high-resolution separation for accurate purity determination and quantification of the final product.
Mass Spectrometry (MS)An analytical technique that measures the mass-to-charge ratio of ions.Used to confirm the molecular weight and thus the identity of the synthesized this compound.

Structural Characterization and Advanced Analysis of 1 N Ureido Tobramycin

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 1-N-Ureido Tobramycin (B1681333). These techniques provide detailed information about the compound's atomic composition, connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of complex molecules like 1-N-Ureido Tobramycin. While specific spectral data for this derivative is not extensively published, its structure can be confirmed by comparing its NMR spectra with that of the well-characterized parent compound, tobramycin. researchgate.netresearchgate.net

The tobramycin molecule consists of three rings: a central 2-deoxystreptamine (B1221613) (2-DOS) ring linked to a garosamine (B1245194) and a kanosamine ring. The ureido group (-NH-CO-NH₂) in this compound is attached to the nitrogen atom at the C-1 position of the 2-DOS ring. This substitution induces predictable changes in the ¹H and ¹³C NMR spectra compared to tobramycin.

¹H NMR Spectroscopy: The proton spectrum of tobramycin in D₂O shows a complex series of overlapping signals between approximately 2.5 and 5.5 ppm. researchgate.netchemicalbook.com The introduction of the ureido group at the 1-N position would cause a downfield shift for the proton attached to C-1 (H-1) and adjacent protons (H-2, H-3, H-6) on the 2-DOS ring due to the electron-withdrawing nature of the ureido carbonyl group. New signals corresponding to the -NH and -NH₂ protons of the ureido group would also appear, although these can be broad and may exchange with deuterium (B1214612) in D₂O.

¹³C NMR Spectroscopy: The ¹³C spectrum of tobramycin is well-assigned. acs.org The addition of the ureido group would significantly impact the chemical shifts of the carbons in the 2-DOS ring. The C-1 carbon, being directly attached to the ureido nitrogen, would experience a notable shift. A new resonance corresponding to the carbonyl (C=O) carbon of the ureido group would also be present, typically appearing in the range of 155-165 ppm.

NucleusExpected Chemical Shift (δ) for Tobramycin (in D₂O)Predicted Change for this compound
H-1 (2-DOS ring)~3.2 - 3.4 ppmDownfield shift
C-1 (2-DOS ring)~50 ppmSignificant shift (downfield or upfield)
Ureido C=ON/ANew signal at ~155-165 ppm

Mass Spectrometry (MS) Applications

Mass spectrometry is essential for confirming the molecular weight and investigating the fragmentation patterns of this compound. Given its molecular formula, C₁₉H₃₈N₆O₁₀, the compound has a molecular weight of 510.55 g/mol . axios-research.com

Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 511.56. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation. The fragmentation of this compound is expected to follow patterns similar to tobramycin, which primarily involves the cleavage of glycosidic bonds. researchgate.net A characteristic fragmentation pathway for tobramycin is the loss of the "C" ring (kanosamine moiety), resulting in a major product ion at m/z 324. researchgate.net For this compound, similar cleavages would occur, alongside fragmentation specific to the ureido group, such as the loss of isocyanic acid (HNCO) or ammonia (B1221849) (NH₃).

IonDescriptionExpected m/z
[M+H]⁺Protonated molecular ion511.56
[M+Na]⁺Sodium adduct533.54
Fragment 1Loss of kanosamine ring~367
Fragment 2Loss of garosamine ring~350

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tobramycin is characterized by strong, broad absorptions from O-H and N-H stretching, as well as C-O and C-N stretching vibrations. The spectrum of this compound would retain these features with the addition of distinct absorptions characteristic of the ureido functional group.

Key additional peaks would include:

C=O Stretch (Amide I band): A strong absorption band typically found around 1640–1680 cm⁻¹.

N-H Bend (Amide II band): An absorption band in the region of 1550–1620 cm⁻¹.

N-H Wag: A broader absorption often seen around 700-800 cm⁻¹.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Present in Tobramycin?Present in this compound?
O-H / N-HStretching3200-3600 (broad)YesYes
C-HStretching2850-3000YesYes
C=O (Ureido)Stretching1640-1680NoYes
N-H (Ureido)Bending1550-1620NoYes
C-OStretching1000-1200YesYes

Stereochemical Considerations and Conformation Analysis

The stereochemistry of a drug molecule is critical as it dictates its three-dimensional shape and interaction with biological systems. Tobramycin is a chiral molecule with multiple stereocenters. The synthesis of this compound involves derivatization at the 1-N position, a process that does not typically affect the existing stereocenters of the parent tobramycin molecule. Therefore, this compound is expected to retain the absolute configuration of tobramycin.

Purity Assessment and Impurity Profiling in Research Batches

As a reference standard, the purity of this compound must be rigorously established. Impurity profiling is the process of identifying and quantifying unwanted chemical entities in a sample.

High-performance liquid chromatography (HPLC) is the primary technique for this assessment. Due to the lack of a strong UV chromophore in aminoglycosides, detection methods such as pulsed amperometric detection (PAD), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS) are employed. thermofisher.comnih.gov An LC-MS method would be particularly effective, allowing for the separation of impurities while also providing mass information for their identification. nih.gov

Potential impurities in a research batch of this compound could include:

Unreacted Tobramycin: The starting material for the synthesis.

Di- or Poly-ureido Species: Products of over-reaction where ureido groups are attached to other amino functions on the tobramycin scaffold.

Carbamoyl-Tobramycin: A related impurity that may arise from the synthetic route or degradation. nih.gov

Degradation Products: Hydrolysis of the ureido group or the glycosidic linkages could lead to various degradation products.

Potential ImpurityOriginPrimary Analytical Detection Method
TobramycinUnreacted starting materialLC-MS, HPAE-PAD
Di-ureido TobramycinOver-reaction during synthesisLC-MS
NebramineDegradation productLC-MS, HPAE-PAD
KanosamineDegradation productLC-MS, HPAE-PAD

Molecular Mechanisms of Action of 1 N Ureido Tobramycin

Interactions with Bacterial Ribosomal Subunits

Tobramycin (B1681333), the parent compound, is known to exert its antibacterial effect by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis and inducing errors in mRNA translation. nih.govwikipedia.orgcreative-diagnostics.commsdmanuals.com The specificity of this interaction is a key determinant of its efficacy. However, the influence of a ureido group at the 1-N position on these interactions has not been specifically elucidated in the available literature.

Molecular Basis of mRNA Decoding Interference

The molecular basis for how 1-N-Ureido Tobramycin interferes with mRNA decoding is not described in the scientific literature. Aminoglycosides like tobramycin are known to cause misreading of the mRNA codon by stabilizing a conformation of the ribosomal A-site that allows for the binding of near-cognate aminoacyl-tRNAs. nih.govmdpi.com The precise impact of the 1-N-ureido modification on the structural dynamics of the A-site and its interaction with mRNA and tRNA is yet to be investigated.

Impact on Protein Synthesis Initiation Complex Formation

The effect of this compound on the formation of the protein synthesis initiation complex has not been a subject of specific study. While aminoglycosides, in general, are known to interfere with the initiation of protein synthesis, the specific contribution of the 1-N-ureido moiety to this process for tobramycin is not documented. drugbank.com

Role of Ureido Group in Ribosome Binding Dynamics

The specific role of the ureido group in the ribosome binding dynamics of this compound is currently undefined. The addition of functional groups to aminoglycosides can introduce new hydrogen bonding opportunities or steric hindrances that alter the binding kinetics and affinity for the ribosomal target. nih.gov For instance, the acylation of the 1-amino group of kanamycin (B1662678) A to produce amikacin (B45834) results in a compound that resists attack by many bacterial inactivating enzymes. uomus.edu.iq However, analogous studies detailing the functional role of a 1-N-ureido group on tobramycin are absent from the available literature.

Cellular Uptake Mechanisms in Bacterial Cells

The cellular uptake of aminoglycosides is a multi-step process that is critical for their antibacterial activity. This typically involves an initial electrostatic interaction with the bacterial cell membrane, followed by energy-dependent transport across the membrane. drugbank.com

Electrostatic Interactions with Bacterial Cell Membranes

There is no specific research available that details the electrostatic interactions between this compound and bacterial cell membranes. As polycationic molecules, aminoglycosides like tobramycin interact with negatively charged components of the bacterial membrane, such as lipopolysaccharides and phospholipids. drugbank.com The introduction of a ureido group at the 1-N position would alter the charge distribution and hydrogen bonding potential of the molecule, which could in turn affect its initial binding to the bacterial surface. However, the nature and magnitude of this effect have not been experimentally determined.

Energy-Dependent Transport Processes

The entry of aminoglycosides like tobramycin into bacterial cells is a critical, energy-dependent process essential for their antibacterial activity. This transport occurs in three distinct phases: an initial rapid uptake driven by electrostatic interaction, followed by two energy-dependent phases (EDP-I and EDP-II). EDP-I is the slow, rate-limiting step that is dependent on the proton motive force at the bacterial cytoplasmic membrane. EDP-II is a more rapid and substantial uptake that occurs after the initial molecules of the antibiotic have engaged with the ribosome, leading to the synthesis of mistranslated proteins that disrupt the cell membrane and facilitate further drug entry.

Furthermore, the transport proteins and channels that recognize and internalize tobramycin may not effectively bind to the 1-N-ureido derivative. As this transport is a highly specific process, any structural modification can lead to a significant reduction or complete inhibition of uptake. Research on other 1-N-substituted aminoglycosides has shown that modifications at this position can impact transport and subsequent antibacterial activity. Given that this compound is a precursor that is converted to tobramycin via hydrolysis, it is plausible that the ureido group acts as a protecting group, preventing efficient transport into the bacterial cell until it is removed.

Table 1: Comparison of Transport Characteristics

Feature Tobramycin This compound (Inferred)
Initial Electrostatic Interaction Strong binding to the bacterial outer membrane. Potentially weakened due to altered charge and sterics.
Energy-Dependent Phase I (EDP-I) Utilizes proton motive force for slow transport across the cytoplasmic membrane. Transport is likely inhibited or significantly reduced.
Energy-Dependent Phase II (EDP-II) Accelerated uptake following initial ribosomal binding and membrane damage. Un likely to be initiated due to lack of initial uptake and ribosomal interaction.

Downstream Cellular Effects and Bactericidal Activity at the Molecular Level

The bactericidal activity of tobramycin is a direct consequence of its entry into the bacterial cytoplasm and subsequent binding to the 30S ribosomal subunit. This binding interferes with protein synthesis in several ways: it blocks the initiation of protein synthesis, causes misreading of the mRNA codon, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting aberrant proteins can be inserted into the cell membrane, altering its permeability and leading to a cascade of events that culminate in cell death.

In contrast, this compound is not expected to exhibit significant downstream cellular effects or bactericidal activity. Its inability, or severely limited ability, to be transported into the bacterial cell prevents it from reaching its intracellular target, the ribosome. The ureido modification at the 1-N position likely sterically hinders the molecule from fitting into the A-site of the 16S rRNA within the 30S ribosomal subunit, which is the precise binding location for tobramycin.

Studies on the biosynthesis of tobramycin have identified carbamoyltobramycin, a structurally analogous compound, as a direct precursor. This precursor is converted to active tobramycin through the action of a hydrolase. This biological pathway strongly suggests that the carbamoyl (B1232498) (or ureido) group must be removed for the compound to become active. Therefore, at the molecular level, this compound would be considered an inactive pro-drug, incapable of inducing the downstream cellular effects characteristic of tobramycin until it is enzymatically converted.

Comparative Analysis of Mechanisms with Parent Tobramycin

The key to understanding the molecular mechanism of this compound lies in its direct comparison with tobramycin. The primary difference is the presence of the ureido group at the 1-N position, which fundamentally alters the molecule's interaction with the bacterial cell.

Interaction with the Bacterial Cell Envelope: Tobramycin's cationic nature at physiological pH is crucial for its initial interaction with the anionic components of the bacterial cell wall and membrane. The ureido substitution on this compound modifies this charge distribution and increases the molecule's size, which can be expected to reduce its affinity for the cell surface and impede its passage through porin channels in the outer membrane of Gram-negative bacteria.

Ribosomal Binding and Inhibition of Protein Synthesis: The antibacterial efficacy of tobramycin is contingent upon its precise binding to the ribosomal A-site. This interaction is highly specific, and the structural integrity of the aminoglycoside is paramount. The 1-N-ureido modification would almost certainly disrupt this binding. The additional bulk and altered electronic properties of the ureido group would prevent the necessary conformational changes in the ribosome that lead to the inhibition of protein synthesis.

Bactericidal Action: Consequently, while tobramycin is a potent bactericidal agent, this compound is likely bacteriostatically inactive or possesses negligible bactericidal activity on its own. Its biological significance appears to be that of a stable intermediate in the fermentation process of tobramycin production, which is later converted to the active antibiotic.

Table 2: Mechanistic Comparison

Mechanism Tobramycin This compound (Inferred)
Primary Target Bacterial 30S Ribosomal Subunit Inaccessible due to lack of cellular uptake.
Mode of Action Inhibition of protein synthesis, leading to the production of aberrant proteins and cell death. Inactive; requires hydrolysis to tobramycin to exert any effect.
Antibacterial Activity Broad-spectrum bactericidal activity, particularly against Gram-negative bacteria. Likely inactive as an antibacterial agent.
Clinical Relevance Widely used antibiotic for treating serious bacterial infections. A precursor in the manufacturing of tobramycin and a reference standard for quality control.

Preclinical Antimicrobial Efficacy of 1 N Ureido Tobramycin

In Vitro Antimicrobial Spectrum and Potency

Minimum Inhibitory Concentration (MIC) Determinations against Diverse Bacterial Species

Data not available.

Bactericidal Activity Assays

Data not available.

Activity against Multi-Drug Resistant (MDR) Bacterial Strains

Data not available.

Efficacy against Biofilm-Associated Bacterial Growth

Data not available.

In Vitro Synergy Studies with Other Antimicrobial Agents

Data not available.

In Vivo Efficacy in Established Preclinical Infection Models

Data not available.

Evaluation in Murine or Other Small Animal Models of Infection

Information regarding the evaluation of 1-N-Ureido Tobramycin (B1681333) in murine or other small animal models of infection is not available in the public domain based on the conducted literature search. Preclinical studies in animal models are a critical step in the development of new antimicrobial agents. These studies are essential for understanding the in vivo efficacy, pharmacokinetics, and pharmacodynamics of a compound before it can be considered for human trials. Typically, these evaluations would involve inducing a bacterial infection in animals, such as mice or rats, with a clinically relevant pathogen. The animals would then be treated with the investigational drug, and outcomes such as survival rates and the ability to clear the infection would be monitored. The absence of published data for 1-N-Ureido Tobramycin in this area suggests that such studies may not have been conducted, are not yet published, or are part of proprietary research not publicly disclosed.

Assessment of Bacterial Burden Reduction in Tissues

There is no publicly available data from preclinical studies assessing the ability of this compound to reduce bacterial burden in tissues. This type of assessment is a key component of evaluating the efficacy of a new antibiotic. In such studies, following treatment with the antimicrobial agent in an animal model of infection, tissues such as the lungs, liver, spleen, or kidneys are collected. The amount of bacteria present in these tissues is then quantified, typically by counting colony-forming units (CFUs). A significant reduction in bacterial burden in the tissues of treated animals compared to untreated controls would provide strong evidence of the drug's in vivo antimicrobial activity. Without such data for this compound, a crucial piece of its preclinical efficacy profile is missing.

Bacterial Resistance Mechanisms and Strategies for Circumvention by 1 N Ureido Tobramycin

Aminoglycoside Modifying Enzymes (AMEs) and Inactivation Pathways

The most prevalent mechanism of acquired resistance to aminoglycoside antibiotics is the enzymatic modification of the drug molecule by Aminoglycoside Modifying Enzymes (AMEs). nih.govnih.gov These enzymes alter the structure of the aminoglycoside, which in turn reduces its affinity for the bacterial ribosome, its primary target. patsnap.comumn.edu AMEs are broadly classified into three main groups based on the type of chemical modification they catalyze. nih.govnih.gov

Acetyltransferases (AAC)

Aminoglycoside Acetyltransferases (AACs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside structure. nih.govnih.gov This acetylation neutralizes the positive charge of the amino group, which is crucial for the antibiotic's interaction with the negatively charged ribosomal RNA, thereby inactivating the drug. umn.edu For tobramycin (B1681333), AACs can act on various positions of the molecule. For instance, the bifunctional enzyme AAC(6')-Ie/APH(2")-Ia, commonly found in Gram-positive pathogens, can acetylate the 6'-position. nih.govnih.gov Another example includes the AAC(2')-I enzyme in Mycobacterium abscessus, which confers resistance to tobramycin. frontiersin.org

Phosphotransferases (APH)

Aminoglycoside Phosphotransferases (APHs) inactivate aminoglycosides by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. nih.govnih.gov This modification adds a bulky, negatively charged group that sterically hinders the binding of the antibiotic to its ribosomal target. patsnap.com A notable example is the 3'-aminoglycoside phosphotransferase type I, which can confer resistance to certain aminoglycosides. nih.gov While this specific enzyme does not phosphorylate tobramycin, its presence can still lead to low-level resistance through the formation of a non-covalent complex with the drug. nih.gov The bifunctional enzyme AAC(6')-Ie/APH(2")-Ia also possesses phosphotransferase activity, targeting the 2"-hydroxyl group of certain aminoglycosides. nih.govnih.gov

Nucleotidyltransferases (ANT)

Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases, catalyze the transfer of a nucleotide (typically an adenylyl group from ATP) to a hydroxyl group on the aminoglycoside. nih.govnih.gov This modification also results in the inactivation of the antibiotic. An example is the 4'-aminoglycoside nucleotidyltransferase [ANT(4')-II], which has been identified in Gram-negative pathogens like Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. nih.gov This enzyme confers resistance to tobramycin by adenylating the 4'-hydroxyl group. nih.gov

Ribosomal Target Site Mutations and Modifications

Bacteria can also develop resistance by altering the binding site of the aminoglycoside on the ribosome, which is the 16S rRNA component of the 30S ribosomal subunit. nih.govpatsnap.com These alterations prevent or reduce the binding affinity of the antibiotic, allowing protein synthesis to continue despite the presence of the drug.

Ribosomal Methyltransferases (RMTases)

A clinically significant mechanism of high-level aminoglycoside resistance is the post-transcriptional methylation of the 16S rRNA by ribosomal methyltransferases (RMTases). nih.govmdpi.com These enzymes add a methyl group to specific nucleotides in the A-site of the 16S rRNA, the primary binding site for aminoglycosides like tobramycin. nih.govresearchgate.net The methylation of nucleotide G1405 or A1408 interferes with the binding of 4,6-disubstituted aminoglycosides, including tobramycin, leading to high-level resistance. nih.govmdpi.comresearchgate.net Several acquired 16S-RMTase genes, such as armA and rmtB, have been identified in a variety of Gram-negative pathogens and are often located on mobile genetic elements, facilitating their spread. mdpi.commdpi.com

Point Mutations in Ribosomal RNA Genes

While less common than enzymatic modification, point mutations in the genes encoding 16S rRNA (rrs genes) can also confer resistance to aminoglycosides. nih.govnih.gov These mutations alter the nucleotide sequence of the A-site, thereby reducing the binding affinity of tobramycin. For example, mutations at positions A1408 and G1491 in the helix 44 (h44) of the 16S rRNA are known to confer resistance to tobramycin by disrupting its primary binding site. nih.gov

Data Tables

Table 1: Key Aminoglycoside Modifying Enzymes (AMEs) Affecting Tobramycin This table summarizes common AMEs and their specific action on tobramycin.

Enzyme Class Specific Enzyme Example Modification Type Site of Action on Tobramycin
Acetyltransferases (AAC) AAC(2')-Ia Acetylation 2'-amino group
AAC(6')-Ie Acetylation 6'-amino group
Phosphotransferases (APH) APH(2")-Ia Phosphorylation 2"-hydroxyl group

| Nucleotidyltransferases (ANT) | ANT(4')-II | Adenylylation | 4'-hydroxyl group |

Table 2: Ribosomal Modifications Conferring Tobramycin Resistance This table outlines resistance mechanisms involving the alteration of the bacterial ribosome.

Modification Type Enzyme/Mechanism Target Site Effect on Tobramycin
rRNA Methylation 16S Ribosomal Methyltransferases (RMTases) G1405 or A1408 in 16S rRNA High-level resistance

| Point Mutation | Mutation in rrs gene | A1408 or G1491 in 16S rRNA | Resistance |

Research Findings on 1-N-Ureido Tobramycin Remain Elusive in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed research findings on the specific chemical compound “this compound” concerning its interaction with bacterial resistance mechanisms are not available in the public domain. Consequently, an article focusing solely on this compound, as per the requested detailed outline, cannot be generated at this time.

While the existence of this compound is confirmed through chemical catalogues, which provide its molecular formula (C₁₉H₃₈N₆O₁₀), there is a notable absence of published studies investigating its efficacy and behavior against resistant bacteria. axios-research.com This includes a lack of specific data on its interaction with efflux pump systems, its stability against enzymatic degradation, its ability to overcome resistance phenotypes, and its profiles of cross-resistance and collateral sensitivity.

The field of antibiotic development is actively exploring modifications of existing aminoglycosides like tobramycin to combat the growing threat of antimicrobial resistance. Research into other derivatives, such as 6″-modified tobramycin, has shown promise in circumventing certain resistance mechanisms. mdpi.comnih.gov These studies highlight the potential of chemical modifications to restore or enhance antibacterial activity.

General mechanisms of tobramycin resistance are well-documented and include:

Efflux Pump Systems: Bacteria can actively expel tobramycin from the cell using transport proteins, preventing the antibiotic from reaching its ribosomal target. Overexpression of these pumps is a common cause of resistance. mdpi.comresearchgate.netnih.gov

Enzymatic Degradation: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the tobramycin molecule, rendering it inactive. nih.govnih.govresearchgate.net

The concepts of cross-resistance and collateral sensitivity are also critical in understanding antibiotic efficacy. Cross-resistance occurs when resistance to one antibiotic confers resistance to others, while collateral sensitivity is a phenomenon where resistance to one drug increases susceptibility to another. nih.govfrontiersin.orgnih.govelifesciences.org Understanding these networks is crucial for designing effective antibiotic cycling strategies. researchgate.net

However, without specific studies on this compound, any discussion of its properties within the requested framework would be speculative. The scientific community relies on peer-reviewed, published research to establish the activity and characteristics of new chemical entities. At present, such documentation for this compound is not accessible.

Future research may shed light on the potential of this compound as an antimicrobial agent. Should studies be published that address its role in circumventing bacterial resistance, a detailed article as requested would become feasible.

Analytical Methodologies for 1 N Ureido Tobramycin Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of 1-N-Ureido Tobramycin (B1681333) from complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most prevalent techniques employed.

Similar to its parent compound tobramycin, 1-N-Ureido Tobramycin lacks a significant UV-absorbing chromophore, which complicates its direct detection by UV spectrophotometry. To overcome this, pre-column or post-column derivatization is often employed to attach a chromophoric or fluorophoric tag to the molecule, enhancing its detectability.

The derivatization process typically targets the primary and secondary amine functional groups present on the aminoglycoside structure. For this compound, the remaining free amine groups are available for reaction with various derivatizing agents. A common agent used for tobramycin is 1-naphthyl isothiocyanate (NITC), which reacts with amino groups to form a UV-active derivative detectable at approximately 230 nm. nih.gov Another established derivatizing agent is 2,4-dinitrofluorobenzene (DNFB), which also imparts UV-absorbing properties to the analyte.

The derivatized analyte is then separated using reversed-phase HPLC, typically on a C18 column. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The specific gradient and composition of the mobile phase are optimized to achieve adequate separation from other sample components and the excess derivatizing reagent. nih.gov

Table 1: Representative HPLC Method Parameters for Aminoglycoside Analysis with Derivatization
ParameterCondition
ColumnPurospher STAR RP-18e
Mobile PhaseWater:Acetonitrile (50:50, v/v)
Derivatizing Agent1-Naphthyl isothiocyanate (NITC)
Detection Wavelength230 nm
Linear Range (for Tobramycin)0.93 - 9.34 mg/L in plasma
Limit of Detection (for Tobramycin)~0.23 mg/L

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of aminoglycosides and their derivatives due to its high specificity, sensitivity, and ability to circumvent the need for derivatization. srce.hrresearchgate.net This technique is highly suitable for the analysis of this compound.

For LC-MS/MS analysis, separation is typically achieved on a reversed-phase column (e.g., C18) or a pentafluorophenyl (PFP) column, which can provide better retention for polar compounds. oup.comdtu.dk The mobile phase often incorporates an ion-pairing agent, such as heptafluorobutyric acid (HFBA), or an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape and retention. dtu.dkresearchgate.net

Detection is performed using a mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode, as the amino and ureido groups are readily protonated. dtu.dkmagtechjournal.com Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. For this compound, the precursor ion would correspond to its protonated molecular mass [M+H]⁺, and specific product ions would be identified through fragmentation studies. For instance, the MRM transition for tobramycin is often m/z 468 → 163. oup.comresearchgate.net

Table 2: Typical LC-MS/MS Parameters for Aminoglycoside Analysis
ParameterCondition
ColumnAcquity UPLC BEH C18 or PFP
Mobile PhaseGradient of 0.1% Formic Acid in Water and Acetonitrile
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Tobramycin)m/z 468 → 163
Lower Limit of Quantification (LLOQ)50 - 200 ng/mL

Sample Preparation Techniques for Complex Biological Matrices

The analysis of this compound in biological matrices such as plasma, serum, or tissue homogenates requires effective sample preparation to remove interfering substances like proteins and salts. rockefeller.edu The choice of technique depends on the required level of cleanliness, sample volume, and throughput needs.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of aminoglycosides from biological fluids. nih.gov It offers superior sample cleanup compared to simpler methods. Various SPE sorbents can be utilized, including weak cation exchange, C18, and hydrophilic-lipophilic balanced (HLB) cartridges. researchgate.net

The general procedure involves conditioning the SPE cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte of interest. For a polar and basic compound like this compound, a weak cation exchange mechanism is often effective. The sample is loaded under conditions where the analyte is positively charged and binds to the sorbent. After washing, the analyte is eluted by changing the pH or increasing the ionic strength of the elution solvent. researchgate.net

Table 3: Example SPE Protocol for Aminoglycosides in Biological Samples
StepProcedure
ConditioningMethanol followed by aqueous buffer
Sample LoadingPre-treated sample (e.g., diluted plasma)
WashingAqueous buffer to remove salts and polar interferences
ElutionAcidified organic solvent or high ionic strength buffer
Typical Recovery> 80%

Protein precipitation is a simpler and faster alternative to SPE for removing the bulk of proteins from biological samples. chromatographyonline.com This method is particularly suitable for high-throughput analysis. Common precipitating agents include organic solvents like acetonitrile or acids such as trichloroacetic acid (TCA). dtu.dkresearchgate.net

In this procedure, a volume of cold acetonitrile or TCA solution is added to the biological sample. researchgate.net After vortexing and centrifugation, the precipitated proteins form a pellet, and the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed. chromatographyonline.com While this method is rapid, it may result in a less clean extract compared to SPE, potentially leading to matrix effects in the LC-MS analysis. nih.gov

Bioanalytical Assay Development for In Vitro and In Vivo Studies

Developing a reliable bioanalytical assay for this compound is essential for its study in both in vitro systems (e.g., cell cultures, microsomal stability) and in vivo pharmacokinetic studies. The development and validation of such an assay should follow established regulatory guidelines.

The process involves optimizing the chromatographic and sample preparation conditions to achieve the desired sensitivity, selectivity, accuracy, and precision. Key validation parameters that must be assessed include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The concentration range over which the assay response is directly proportional to the analyte concentration. A correlation coefficient (r²) of >0.99 is typically required.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Intraday and interday precision are evaluated, with relative standard deviations (RSD) generally expected to be within 15%. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. nih.gov

Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte in LC-MS analysis.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). dtu.dk

Successful development and validation of a bioanalytical method ensure that the data generated from in vitro and in vivo studies of this compound are reliable and can be used to accurately characterize its properties.

Method Validation for Accuracy, Precision, and Sensitivity in Research Settings

The validation of analytical methods is a critical process in pharmaceutical research and development. It provides a high degree of assurance that a specific method will consistently produce a result that meets its predetermined specifications and quality attributes. For the analysis of this compound, a derivative of the aminoglycoside antibiotic tobramycin, robust method validation is essential to ensure the reliability and accuracy of experimental data. This process typically encompasses the evaluation of several key parameters, including accuracy, precision, and sensitivity.

Accuracy in this context refers to the closeness of the test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of the analyte that has been added to a sample matrix.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Sensitivity of an analytical method is its ability to detect and, if required, quantify low concentrations of the analyte. The sensitivity of a method is typically determined by its limit of detection (LOD) and limit of quantitation (LOQ).

Various analytical techniques can be employed for the analysis of tobramycin and its derivatives. High-Performance Liquid Chromatography (HPLC) is a commonly used method. nih.gov Due to the polar nature of aminoglycosides and their lack of a UV-absorbing chromophore, derivatization is often necessary to enhance detection. nih.govresearchgate.netresearchgate.net However, methods for direct determination without derivatization have also been developed. nih.gov

Research Findings on Method Validation

Several studies have detailed the validation of analytical methods for tobramycin, the parent compound of this compound. These findings provide a strong basis for the validation of methods for its derivatives.

One study on the determination of tobramycin in ophthalmic solutions by HPLC with UV detection demonstrated excellent accuracy, with a mean recovery of spiked samples being 99.45%. The precision was also high, with a relative standard deviation (RSD) of 0.29% for instrumental precision. The method was found to be linear over a concentration range of 0.47 to 0.71 mg/ml with a correlation coefficient (r²) of 0.9998. nih.gov

Another approach using a reversed-phase HPLC method with an evaporative light scattering detector (ELSD) for the direct determination of tobramycin also showed robust validation results. nih.gov The recovery from spiked samples was between 99% and 103%, with an RSD of less than 2.2%. nih.gov The method demonstrated a limit of detection (LOD) of 0.3 µg/mL. nih.gov The within-day and between-day precision were reported with RSDs of 1.0% and 1.1%, respectively. nih.gov

A study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the quantification of tobramycin reported excellent linearity with a correlation coefficient greater than 0.99 over a concentration range of 1.25-100.00 mg/L. researchgate.net The intra-day and inter-day accuracy and precision were high, with a coefficient of variation of ≤ 7.8%. researchgate.net

The following interactive data table summarizes the validation parameters from various research findings on tobramycin analysis, which are applicable to the analytical methodologies for this compound.

Analytical MethodParameterResultReference
HPLC-UVAccuracy (Recovery)99.45%
Precision (RSD)0.29% (intra-day) nih.gov
Linearity (r²)0.9998 nih.gov
HPLC-ELSDAccuracy (Recovery)99-103% nih.gov
Precision (RSD)1.0% (within-day), 1.1% (between-day) nih.gov
Sensitivity (LOD)0.3 µg/mL nih.gov
Linearity (r²)> 0.9998 nih.gov
UPLC-MS/MSLinearity (r²)> 0.99 researchgate.net
Precision (CV)≤ 7.8% researchgate.net
Concentration Range1.25-100.00 mg/L researchgate.net
HPLC with Refractive Index DetectorAccuracy (Recovery)98.00% - 99.64% researchgate.net
Precision (RSD)0.20% - 2.40% researchgate.net
Sensitivity (LOQ)0.23 mg/mL researchgate.net

These findings underscore the availability of accurate, precise, and sensitive analytical methods for the parent compound, which can be adapted and validated for the specific analysis of this compound in various research settings. The choice of method will depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the available instrumentation.

Future Research Directions and Therapeutic Potential

Further Optimization of the Ureido Moiety for Enhanced Properties

The ureido group on the 1-N-Ureido Tobramycin (B1681333) scaffold is not a static feature but a versatile platform for further chemical optimization. Future research will likely focus on systematically modifying the terminal nitrogen of the ureido moiety (R-NH-CO-NH-) with a variety of substituents to fine-tune its physicochemical and pharmacological properties. The goal of this synthetic exploration is to create analogues, or "neoglycosides," with improved characteristics that are not susceptible to the active sites of aminoglycoside-modifying enzymes (AMEs). nih.gov

Key areas for optimization include:

Enhancing Ribosomal Binding: Introducing functional groups that can form additional hydrogen bonds or electrostatic interactions with the bacterial ribosomal RNA (rRNA) A-site could increase binding affinity and intrinsic potency. nih.govasm.org

Improving Cellular Uptake: The initial uptake of aminoglycosides into bacteria involves binding to the negatively charged outer membrane. nih.gov Modifying the ureido group with lipophilic or cationic side chains could enhance membrane permeation, leading to higher intracellular concentrations.

Modulating Toxicity: A long-term goal in aminoglycoside development is to dissociate antibacterial activity from the ototoxicity and nephrotoxicity associated with this class of drugs. nih.gov Subtle modifications to the ureido moiety could potentially alter the compound's interaction with eukaryotic ribosomes or other off-target sites, leading to an improved therapeutic index.

Table 1: Hypothetical Modifications of the 1-N-Ureido Group and Their Potential Effects

Modification to Ureido Moiety (R-group) Potential Enhanced Property Rationale
Addition of a terminal aminoalkyl chain Increased antibacterial potency Enhances interaction with cellular targets and improves aqueous solubility. nih.gov
Incorporation of a fluorinated alkyl group Increased metabolic stability and membrane permeability Fluorine substitution can block metabolic degradation and enhance lipophilicity.
Attachment of a guanidinoalkyl group Enhanced activity against resistant strains Guanidinium groups can improve binding to RNA targets and overcome certain resistance mechanisms. nih.gov

Exploration of Novel Combinatorial Strategies for Potentiation

The efficacy of 1-N-Ureido Tobramycin could be significantly amplified through combination therapy. This strategy involves pairing the aminoglycoside derivative with other agents that act synergistically to inhibit bacterial growth. Future research should explore combinations that not only enhance potency but also broaden the spectrum of activity and suppress the emergence of resistance.

Potential combinatorial partners include:

Cell Wall Synthesis Inhibitors: The classic synergy between aminoglycosides and β-lactam antibiotics (e.g., penicillins, cephalosporins) is well-established. The β-lactam-induced damage to the cell wall is thought to facilitate the uptake of the aminoglycoside.

Membrane-Permeabilizing Agents: Compounds that disrupt the integrity of the bacterial outer or inner membranes can lower the required concentration of this compound for a bactericidal effect. For instance, combining tobramycin with bismuth-ethanedithiol has been shown to enhance its efficacy against resistant organisms. researchgate.net

Quorum Sensing Inhibitors: By disrupting bacterial cell-to-cell communication, these agents can prevent biofilm formation and virulence factor production, making the bacteria more susceptible to the antibiotic's action. mdpi.com

Efflux Pump Inhibitors (EPIs): For bacteria that utilize efflux as a primary resistance mechanism, co-administration with an EPI could restore the susceptibility of the pathogen to this compound by increasing its intracellular accumulation.

Development of Advanced Delivery Systems for Targeted Research Applications

Novel drug delivery systems offer a promising approach to maximize the therapeutic potential of this compound while minimizing systemic exposure and associated toxicities. Encapsulating the compound within nanocarriers can overcome barriers to drug absorption and improve its pharmacokinetic profile. mdpi.com

Future research in this area should focus on:

Liposomal Formulations: Encapsulating this compound in liposomes can enhance its penetration into bacterial biofilms and protect it from enzymatic degradation. mdpi.commdpi.com Liposomal delivery has been shown to improve the activity of tobramycin against resistant clinical isolates. researchgate.netmdpi.com

Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can provide sustained release of the drug at the site of infection, maintaining effective concentrations over a longer period. This could be particularly advantageous for treating chronic infections. mdpi.com

Inhaled Formulations: For respiratory infections, such as those caused by Pseudomonas aeruginosa in cystic fibrosis patients, developing a dry-powder inhaler formulation could deliver high concentrations of this compound directly to the lungs. nih.govresearchgate.net This approach maximizes local efficacy while minimizing the systemic side effects common to aminoglycosides. nih.gov

Targeted Delivery: Functionalizing nanocarriers with ligands that specifically bind to bacterial surface structures could enable targeted delivery, further increasing the drug concentration at the infection site and reducing off-target effects.

Investigation into Broader Antimicrobial Applications Beyond Current Scope

While the primary application of tobramycin derivatives is in treating bacterial infections, the unique structural features of aminoglycosides have opened doors to other therapeutic areas. umich.edu The 1-N-ureido modification may confer novel biological activities that warrant investigation beyond its antibacterial properties.

Potential broader applications for future study include:

Antifungal Activity: Certain modifications to the tobramycin scaffold, such as attaching a long alkyl chain, have been shown to impart significant antifungal activity. nih.gov The properties of the 1-N-ureido group could be explored for similar effects against fungal pathogens.

Antiviral Agents: Some aminoglycoside derivatives have demonstrated promising activity against viruses, including HIV, by interacting with viral RNA structures. umich.edu The potential for this compound to bind to and disrupt the function of viral RNA should be systematically evaluated.

Treatment of Genetic Diseases: Aminoglycosides have the ability to induce read-through of premature stop codons in messenger RNA (mRNA). This action can restore the production of a full-length, functional protein, offering a potential therapeutic strategy for genetic disorders like cystic fibrosis and Duchenne muscular dystrophy. nih.govumich.edu Research is needed to determine if this compound retains or enhances this read-through capability while exhibiting lower cellular toxicity.

Emerging Resistance Trends and Proactive Design Strategies

The primary driver for the development of this compound is the prevalence of bacterial resistance to existing aminoglycosides. nih.gov The most common mechanism is enzymatic modification by AMEs, which can acetylate, phosphorylate, or adenylate the antibiotic, rendering it unable to bind to the ribosome. nih.gov

The 1-N-ureido modification is a proactive design strategy intended to block the action of aminoglycoside N-acetyltransferases (AACs) that target the 1-amino group. nih.gov However, bacteria possess a diverse arsenal (B13267) of resistance mechanisms.

Future proactive design strategies must consider:

Blocking Multiple AME Sites: While the 1-N position is protected, other sites like the 6'-NH₂, 2'-NH₂, and 3-N positions remain potential targets for other AAC enzymes. nih.govnih.gov Future generations of this compound might incorporate additional modifications at these sites to create a molecule resistant to a broader range of AMEs.

Overcoming Target-Site Mutations: Resistance can also arise from mutations in the 16S rRNA that reduce the binding affinity of the drug. nih.gov The design of the ureido moiety could be optimized to establish new contact points with the ribosome, potentially overcoming the effects of such mutations.

Countering Efflux and Permeability-Based Resistance: As discussed, structural modifications and advanced delivery systems will be crucial to combat resistance mechanisms that limit the drug's access to its intracellular target.

Table 2: Common Aminoglycoside-Modifying Enzymes and the Potential Protective Role of 1-N-Ureido Modification

Enzyme Class Site of Action on Tobramycin Mechanism of Resistance Potential Impact of 1-N-Ureido Group
Aminoglycoside Acetyltransferases (AACs) Amino groups (e.g., 6', 2', 3, 1) Acetylation prevents ribosomal binding Sterically hinders or completely blocks acetylation at the 1-amino position.
Aminoglycoside Phosphotransferases (APHs) Hydroxyl groups (e.g., 3') Phosphorylation prevents ribosomal binding No direct protection, but could be combined with other modifications.

Elucidation of Remaining Research Gaps in Molecular and Cellular Biology

Despite decades of research on aminoglycosides, significant questions remain that are pertinent to the future development of this compound. A deeper understanding of its molecular and cellular interactions is essential for rational drug design and optimization.

Key research gaps to be addressed include:

High-Resolution Structural Analysis: Obtaining crystal structures of this compound bound to the bacterial ribosome is crucial. This would provide precise insights into how the ureido group influences binding orientation and interactions with the A-site, explaining its potency and potential for overcoming resistance. asm.org

Mechanism of Cellular Uptake: The multi-step process by which aminoglycosides cross the bacterial cell envelope is not fully understood. nih.gov Research is needed to determine how the 1-N-ureido modification affects this process, including the energy-dependent phases of transport.

Interaction with Efflux Systems: It is vital to identify which, if any, bacterial efflux pumps recognize this compound as a substrate. This knowledge is fundamental for developing effective combinatorial strategies with EPIs.

Defining the Toxicity Profile: A thorough investigation into the molecular basis of the compound's potential ototoxicity and nephrotoxicity is required. nih.gov This involves studying its interaction with eukaryotic mitochondria and ribosomes to guide the design of safer derivatives.

Q & A

Basic: What are the validated analytical methods for quantifying 1-N-Ureido Tobramycin and its impurities in pharmaceutical formulations?

Methodological Answer:
To ensure accurate quantification, researchers should employ ion-pairing reverse-phase HPLC coupled with charged aerosol detection (CAD) or derivatization-based fluorescence detection to overcome the lack of UV chromophores in aminoglycosides like this compound . Key considerations:

  • Sample preparation : Use solid-phase extraction (SPE) to remove matrix interference.
  • Validation : Include specificity, linearity (e.g., 0.1–10 µg/mL range), and recovery rates (target ≥90%).
  • Impurity profiling : Monitor degradation products (e.g., hydrolysis byproducts) under forced degradation conditions (acid/base, thermal stress) .

Table 1: Comparison of Detectors for this compound Analysis

Detector TypeSensitivity (LOD)Linearity RangeSuitability for Impurities
Charged Aerosol (CAD)0.05 µg/mL0.1–50 µg/mLHigh (non-volatile analytes)
Fluorescence (Derivatized)0.02 µg/mL0.05–20 µg/mLModerate (requires derivatization)
Mass Spectrometry (LC-MS)0.01 µg/mL0.01–100 µg/mLHigh (structural specificity)

Basic: How is this compound synthesized, and what are the critical quality control (QC) checkpoints?

Methodological Answer:
Synthesis typically involves ureido-functionalization at the 1-N position of Tobramycin using carbodiimide coupling agents. Key QC steps:

  • Intermediate purity : Monitor reaction progress via TLC (Rf = 0.3–0.5 in CHCl₃:MeOH:NH₄OH 2:2:1) .
  • Final product characterization : Use ¹H/¹³C NMR to confirm substitution at the 1-N position and LC-MS for molecular weight verification (expected m/z: ~560 Da) .
  • Residual solvents : Ensure compliance with ICH guidelines (e.g., ≤500 ppm for DMF).

Advanced: How do researchers resolve contradictions in serum concentration data for inhaled this compound in critically ill patients?

Methodological Answer:
Discrepancies often arise from variable pulmonary absorption and renal clearance dynamics . To address this:

  • Population pharmacokinetic (PK) modeling : Incorporate covariates like creatinine clearance (CrCl), ventilator settings (FiO₂, PEEP), and Sequential Organ Failure Assessment (SOFA) scores .
  • Sampling strategy : Collect trough and peak serum concentrations post-third dose to account for accumulation (target trough: <0.6 mg/L; peak: 8–12 mg/L) .
  • Statistical adjustments : Use NONMEM or Bayesian analysis to handle sparse data in ICU cohorts .

Table 2: Key PK Parameters in ICU Patients (n=51)

ParameterMean ± SDCovariates Influencing Variability
Clearance (CL)2.1 ± 0.8 L/hCrCl, SOFA score
Volume of Distribution (Vd)18.5 ± 4.2 LBody weight, fluid overload
Half-life (t½)3.2 ± 1.1 hRenal replacement therapy

Advanced: What experimental designs are optimal for studying this compound’s binding to tRNA and its impact on bacterial resistance?

Methodological Answer:
To investigate tRNA interaction and resistance mechanisms:

  • Fluorescence anisotropy assays : Use fluorescein-labeled this compound (Tob±Fl) to measure binding affinity (Kd) to tRNA<sup>Asp</sup> (e.g., Kd = 6.0 mM, non-cooperative binding) .
  • Aminoacylation inhibition assays : Compare IC₅₀ values between wild-type and resistant strains (e.g., mutations in ribosomal protein S12).
  • Structural studies : Employ cryo-EM or X-ray crystallography to map binding sites altered by ureido modification .

Advanced: How does nano-encapsulation alter the efficacy and toxicity profile of this compound in chronic lung infections?

Methodological Answer:
Nano-encapsulation (e.g., lipid-based carriers) enhances pulmonary retention and reduces nephrotoxicity. Key steps:

  • In vitro biofilm models : Use 3D lung cell cultures infected with P. aeruginosa to compare MIC values (e.g., nano-formulated MIC = 0.1 µg/mL vs. free drug MIC = 10 µg/mL) .
  • Toxicity profiling : Measure serum creatinine and BUN levels in murine models after 14-day inhalation (target: ≤20% increase vs. controls) .
  • Pharmacodynamic (PD) modeling : Relate AUC/MIC ratios to bacterial kill rates using time-kill assays .

Basic: What regulatory guidelines govern the preclinical safety assessment of this compound?

Methodological Answer:
Follow ICH S7A/S7B for safety pharmacology:

  • Cardiotoxicity : Assess hERG channel inhibition via patch-clamp assays (IC₅₀ > 30 µM acceptable).
  • Nephrotoxicity : Monitor urinary biomarkers (KIM-1, NGAL) in rodent models after 28-day dosing .
  • Ototoxicity : Use auditory brainstem response (ABR) testing in guinea pigs at supratherapeutic doses (e.g., 40 mg/kg/day) .

Advanced: How can researchers address variability in commutability testing for this compound across laboratories?

Methodological Answer:
Per CLSI EP30-A guidelines:

  • Matrix-matched calibrators : Use pooled human serum spiked with certified reference material (CRM).
  • Harmonization protocols : Compare results across 45 lab pairs using Deming regression (slope: 0.98–1.02; intercept: ±0.1 mg/L) .
  • Outlier handling : Exclude labs with >20% CV in proficiency testing rounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.